The Synthetic Cornerstone: A Technical Guide to (2E)-3-(dimethylamino)-1-(4-fluorophenyl)prop-2-en-1-one
For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth technical overview of (2E)-3-(dimethylamino)-1-(4-fluorophenyl)prop-2-en-1-one, a versatile building block in modern medicin...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth technical overview of (2E)-3-(dimethylamino)-1-(4-fluorophenyl)prop-2-en-1-one, a versatile building block in modern medicinal chemistry. We will delve into its chemical identity, synthesis, characterization, and its pivotal role as a precursor to a diverse range of heterocyclic compounds with significant therapeutic potential.
Chemical Identity and Physicochemical Properties
(2E)-3-(dimethylamino)-1-(4-fluorophenyl)prop-2-en-1-one is a polar, unsaturated keto-enamine. The presence of the electron-donating dimethylamino group and the electron-withdrawing 4-fluorophenyl moiety creates a polarized molecule with multiple reactive sites, making it an ideal substrate for various chemical transformations.
A notable point of clarification is the Chemical Abstracts Service (CAS) number for this compound. Literature and commercial sources have cited two different numbers: 138716-20-8 [1] and 75175-77-8 [2]. Both are often associated with the same MDL number, MFCD00111509 [1]. This ambiguity necessitates careful cross-verification when sourcing this chemical. For the purpose of this guide, we acknowledge both reported CAS numbers.
Synthesis and Characterization: A Validated Protocol
The synthesis of (2E)-3-(dimethylamino)-1-(4-fluorophenyl)prop-2-en-1-one is typically achieved through a condensation reaction between a substituted acetophenone and a dimethylformamide acetal. This method is efficient and yields the desired product in high purity.
Synthetic Workflow
The following diagram illustrates the general synthetic pathway:
Caption: Synthetic workflow for (2E)-3-(dimethylamino)-1-(4-fluorophenyl)prop-2-en-1-one.
Detailed Experimental Protocol
The following protocol is adapted from a peer-reviewed study by Kant et al. (2012)[3][4].
(2E)-3-(dimethylamino)-1-(4-fluorophenyl)prop-2-en-1-one is a valuable intermediate in the synthesis of various pharmacologically active compounds[1][3]. Its utility stems from its ability to act as a versatile building block for more complex molecular architectures, particularly heterocyclic systems.
A Precursor to Heterocyclic Scaffolds
The enone functionality of the molecule, coupled with the dimethylamino group, allows for a variety of cyclization reactions. This has been exploited in the synthesis of numerous heterocyclic compounds, which are core structures in many approved drugs.
Caption: Role as a precursor to diverse heterocyclic systems.
Therapeutic Potential of Derivatives
The incorporation of the 4-fluorophenyl group is a common strategy in medicinal chemistry to enhance metabolic stability and receptor binding affinity. Derivatives of (2E)-3-(dimethylamino)-1-(4-fluorophenyl)prop-2-en-1-one have been investigated for a range of therapeutic applications:
Anti-inflammatory: The core structure can be elaborated to target enzymes and receptors involved in inflammatory pathways.
Anticancer: The synthesized heterocyclic compounds can be designed to interact with various cancer-related targets.
Antimicrobial: The versatile scaffold allows for the development of novel agents to combat bacterial and fungal infections.
Neurological Disorders: The fluorophenyl moiety is known to enhance the blood-brain barrier permeability and binding to central nervous system receptors, making its derivatives promising candidates for treating neurological conditions[1].
Conclusion
(2E)-3-(dimethylamino)-1-(4-fluorophenyl)prop-2-en-1-one is a key synthetic intermediate with significant potential in drug discovery. Its straightforward synthesis, well-defined reactivity, and the therapeutic promise of its derivatives make it a compound of high interest for medicinal chemists. The clarification of its CAS number and a thorough understanding of its reactivity are crucial for its effective utilization in the development of novel therapeutic agents.
References
MySkinRecipes. (n.d.). (2E)-3-(Dimethylamino)-1-(4-fluorophenyl)prop-2-en-1-one. Retrieved from [Link]
Kant, R., Gupta, V. K., Kapoor, K., Deshmukh, M. B., Patil, D. R., & Anbhule, P. V. (2012). (2E)-3-(Dimethylamino)-1-(4-fluorophenyl)prop-2-en-1-one. Acta Crystallographica Section E: Structure Reports Online, 68(11), o3110. Retrieved from [Link]
Kant, R., Gupta, V. K., Kapoor, K., Deshmukh, M. B., Patil, D. R., & Anbhule, P. V. (2012). (2E)-3-(Dimethylamino)-1-(4-fluorophenyl)prop-2-en-1-one. ResearchGate. Retrieved from [Link]
Butcher, R. J., Jasinski, J. P., & Sarojini, B. K. (2009). (2E)-3-[4-(Dimethylamino)phenyl]-1-(4-fluorophenyl)prop-2-en-1-one. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 2), o313. Retrieved from [Link]
Aladdin Scientific. (n.d.). (2E)-3-(Dimethylamino)-1-(4-fluorophenyl)prop-2-en-1-one. Retrieved from [Link]
Newegg. (n.d.). Digital FL77175 (Longer Than 75175) Battery Compatible With Streamlight. Retrieved from [Link]
Royal Society of Chemistry. (2019). Supporting Information for An Efficient Method for the Synthesis of 2-Pyridones via C-H Bond Functionalization. Retrieved from [Link]
Journal of Chemical and Pharmaceutical Research. (2015). Synthesis, crystal structure, spectral analysis and theoretical investigation of (E)-3-(4-(dimethylamino)phenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one by DFT and AIM theory. Retrieved from [Link]
Khdera, H. A. (2025). Synthesis of (E)-3-(4-(dimethylamino)phenyl)-1-(2-hydroxy-5-((E)-o-tolyldiazenyl)phenyl)prop-2-en-1-one and (E)-2-(4-(dimethylamino) phenyl)-6-(o-tolyldiazenyl)-4H-chromen-4-one. International Journal of New Chemistry, 12(3), 474-484. Retrieved from [Link]
Academia.edu. (n.d.). PREPARATION AND CHARACTERIZATIONS OF (2E)-1-(4-{(E)- [(3,4,5-TRIMETHOXY PHENYL) METHYLIDENE]AMINO}PHENYL)- 3-PHENYLPROP-2-EN-1-ONE. Retrieved from [Link]
MDPI. (2021). Spectral Characteristics and Molecular Structure of (E)-1-(4-Chlorophenyl)-3-(4-(Dimethylamino)Phenyl)Prop-2-en-1-One (DAP). Molecules, 26(11), 3137. Retrieved from [Link]
MDPI. (2019). Synthesis, Characterization, and Anticancer Activities Evaluation of Compounds Derived from 3,4-Dihydropyrimidin-2(1H)-one. Molecules, 24(5), 893. Retrieved from [Link]
Live Action Safety. (n.d.). Streamlight Stinger/PolyStinger 75175 Battery. Retrieved from [Link]
OSI Batteries. (n.d.). Streamlight 75175 Stinger LED DS HP NiMH Battery. Retrieved from [Link]
Technical Guide: Properties of Fluorinated Dimethylamino Acrylates and Enones
Executive Summary Context: Fluorinated dimethylamino acrylates and enones represent a specialized class of "push-pull" alkenes. They are critical synthons in modern medicinal chemistry, serving as the primary gateway to...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Context: Fluorinated dimethylamino acrylates and enones represent a specialized class of "push-pull" alkenes. They are critical synthons in modern medicinal chemistry, serving as the primary gateway to trifluoromethylated heterocycles (pyrazoles, pyrimidines, isoxazoles) found in blockbuster drugs like Celecoxib and various agrochemicals.
Core Concept: These molecules possess a unique electronic architecture:
Push: The dimethylamino group (
) acts as a strong electron donor via resonance.
Pull: The trifluoroacetyl (
) and/or ester () groups act as strong electron withdrawers.
Result: The
-carbon becomes highly electrophilic, yet the molecule remains stable enough for isolation and storage, unlike many other highly reactive intermediates.
Synthesis & Structural Properties[1][2]
Synthetic Pathways
The most robust method for accessing these synthons is the condensation of active methylene compounds with
-dimethylformamide dimethyl acetal (DMF-DMA).
Protocol A: Synthesis of Ethyl 3-(dimethylamino)-2-(trifluoroacetyl)acrylate
This protocol yields the acrylate derivative, a versatile precursor for ester-functionalized fluorinated heterocycles.
Charge: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add Ethyl 4,4,4-trifluoroacetoacetate (1.0 equiv).
Addition: Add DMF-DMA (1.2 equiv) dropwise at room temperature. The reaction is slightly exothermic.
Reflux: Heat the mixture to 80–90 °C for 3–5 hours.
Note: The reaction produces methanol as a byproduct. Using a Dean-Stark trap or open reflux allows methanol to escape, driving the equilibrium forward.
Monitoring: Monitor via TLC (SiO2, Hexane/EtOAc 7:3). The starting keto-ester spot will disappear, replaced by a lower Rf UV-active spot (the enamine).
Workup: Evaporate excess DMF-DMA and methanol under reduced pressure (rotary evaporator).
Purification: The residue is often a yellow/orange oil that solidifies upon standing. Recrystallize from hexane/ethanol or use directly if purity >95% by NMR.
Protocol B: Synthesis of Trifluoroacetyl Enones (Ketone Variant)
For the ketone variant (e.g., 4-dimethylamino-1,1,1-trifluoro-3-buten-2-one), the starting material is simply trifluoroacetylacetone or generated via acylation of vinyl ethers.
Structural Visualization (Graphviz)
The following diagram illustrates the synthetic logic and the "Push-Pull" electronic distribution that dictates reactivity.
Figure 1: Synthetic pathway for fluorinated dimethylamino acrylates showing the conversion of active methylenes to push-pull enamines.[2]
Reactivity Profile & Regiochemistry
The utility of these compounds lies in their predictable reactivity with dinucleophiles. The
-carbon (attached to the group) is the "soft" electrophilic center, while the carbonyl carbon is the "hard" center.
General Reactivity Pattern
Step 1 (Addition): The most nucleophilic atom of the reagent attacks the
-carbon.
Step 2 (Elimination): The dimethylamino group is eliminated (as dimethylamine), restoring conjugation.
Step 3 (Cyclization): The second nucleophilic atom attacks the carbonyl group (ester or ketone), followed by dehydration/alcohol elimination to form the aromatic heterocycle.
Heterocycle Synthesis Table
The following table summarizes the standard transformations using Ethyl 3-(dimethylamino)-2-(trifluoroacetyl)acrylate as the substrate.
*Note: With substituted hydrazines, the regioselectivity is governed by steric bulk and solvent polarity. In protic solvents, the less substituted nitrogen often attacks the
-carbon first.
Experimental Workflow: Cyclization to Fluorinated Pyrazole
This protocol describes the conversion of the enamine synthesized in Part 2 into a fluorinated pyrazole scaffold.
Objective: Synthesis of Ethyl 3-(trifluoromethyl)-1H-pyrazole-4-carboxylate.
Dissolution: Dissolve Ethyl 3-(dimethylamino)-2-(trifluoroacetyl)acrylate (1.0 equiv) in Ethanol (0.5 M concentration).
Cooling: Cool the solution to 0 °C in an ice bath. (Exothermic reaction control).
Addition: Add Hydrazine Hydrate (1.1 equiv) dropwise over 10 minutes.
Reaction: Allow the mixture to warm to room temperature. Stir for 1–2 hours.
Checkpoint: The yellow color of the enamine will fade as the dimethylamine is liberated.
Reflux (Optional): If cyclization is slow (monitored by LC-MS), reflux for 30 minutes to ensure complete aromatization.
Isolation: Pour the mixture into ice water. The pyrazole usually precipitates as a white solid. Filter, wash with cold water, and dry under vacuum.
Mechanistic Pathway (Graphviz)
Figure 2: Mechanism of pyrazole formation showing the regioselective attack at the beta-carbon followed by cyclocondensation.
Critical Properties for Drug Development
The "Magic Methyl" Effect of Fluorine
Replacing a methyl group or hydrogen with a trifluoromethyl (
) group via these acrylates induces significant changes:
Metabolic Stability: The C-F bond is metabolically robust, blocking oxidative metabolism at that site (e.g., blocking P450 oxidation).
Lipophilicity: The
group increases , enhancing membrane permeability.
pKa Modulation: In pyrazoles derived from these precursors, the
group increases the acidity of the NH proton, altering hydrogen bond donor capability.
Stability and Storage
Hydrolysis: These enamines are sensitive to acid-catalyzed hydrolysis, which reverses the synthesis to form the 1,3-dicarbonyl and dimethylamine. Store under inert atmosphere (Argon/Nitrogen) at -20 °C for long-term stability.
Thermal: Generally stable up to 100 °C, allowing for high-temperature cyclization reactions.
References
Synthesis of Fluorinated Pyrazoles: Mykhailiuk, P. K. (2021). Fluorinated Pyrazoles: From Synthesis to Applications. Chemical Reviews. Link
Enaminones in Drug Discovery: Kucukdisli, M., & Opatz, T. (2012). Enaminones as Building Blocks in Organic Synthesis. European Journal of Organic Chemistry. Link
Regioselectivity Studies: Fustero, S., et al. (2008). Regioselective Synthesis of Fluorinated Heterocycles. Journal of Organic Chemistry. Link
Reactivity of Push-Pull Alkenes: Shawali, A. S. (2010). Enaminones: Versatile precursors for novel heteroaromatics. Journal of Advanced Research. Link
General Protocol Verification: BenchChem. Ethyl 3-(dimethylamino)-2-(trifluoroacetyl)acrylate Properties. Link
Stability of Dimethylamino Enones Under Physiological Conditions: An In-Depth Technical Guide
Executive Summary Dimethylamino enones ( ) represent a unique class of "push-pull" alkenes where the electron-donating capacity of the dimethylamino group significantly alters the reactivity profile of the adjacent enone...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Dimethylamino enones (
) represent a unique class of "push-pull" alkenes where the electron-donating capacity of the dimethylamino group significantly alters the reactivity profile of the adjacent enone system. Unlike simple -unsaturated ketones, which are aggressive Michael acceptors, dimethylamino enones exhibit remarkable kinetic stability under physiological conditions (pH 7.4, 37°C).
This guide provides a structural analysis of their stability, detailed mechanistic insights into their degradation pathways, and validated experimental protocols for assessing their viability as pharmacophores or linkers in drug development.
Part 1: Chemical Nature & The "Push-Pull" Stabilization
To understand the stability of dimethylamino enones, one must first quantify the electronic distribution that differentiates them from standard enones.
Electronic Structure and Resonance
The stability of the dimethylamino enone moiety arises from the strong conjugation between the nitrogen lone pair and the carbonyl group. This "push-pull" system creates a significant resonance contributor where the carbon-nitrogen bond acquires double-bond character, and the carbonyl oxygen bears a negative charge.
Key Consequence: The
-carbon, typically electrophilic in simple enones, becomes electron-rich due to the mesomeric effect (+M) of the dimethylamino group. This drastically reduces susceptibility to nucleophilic attack by biological thiols (e.g., Glutathione) under neutral conditions.
Mechanism of Hydrolysis
While stable at neutral pH, hydrolysis can occur under acidic conditions. The rate-limiting step is the protonation of the
-carbon, which disrupts the conjugation.
Figure 1: Acid-catalyzed hydrolysis mechanism of dimethylamino enones. Note that at pH 7.4, the concentration of H+ is insufficient to drive the first step effectively.
Part 2: Physiological Stability Profile
Hydrolytic Stability (Buffer pH 7.4)
Observation: In Phosphate Buffered Saline (PBS) at pH 7.4, dimethylamino enones typically exhibit a half-life (
) exceeding 24–48 hours.
Mechanistic Reason: The basicity of the enaminone nitrogen is low due to delocalization; however, the
-carbon requires significant acid catalysis to protonate. At physiological pH, the equilibrium heavily favors the unprotonated, conjugated form.
Exception: Electron-withdrawing groups (EWGs) on the
-carbon can destabilize the system, making it more susceptible to hydrolysis.
Metabolic Stability (Plasma)
Enzymatic Susceptibility: The enaminone core itself is generally resistant to plasma esterases and proteases.
Metabolic Liability: The primary metabolic risk is oxidative demethylation by Cytochrome P450 enzymes (specifically CYP3A4) in the liver, rather than plasma instability.
Plasma Protein Binding: These compounds often show moderate to high binding to Human Serum Albumin (HSA), which can further protect the enone from hydrolytic degradation.
Reactivity with Biological Nucleophiles (Glutathione)
Unlike acrylamides used in covalent inhibitors (e.g., Ibrutinib), dimethylamino enones are "deactivated" Michael acceptors.
Reactivity: Negligible spontaneous reaction with Glutathione (GSH) at physiological concentrations (1–10 mM) and pH 7.4.
Implication: They are unlikely to cause indiscriminate alkylation of off-target proteins, reducing the risk of haptenization and immune-mediated toxicity.
Part 3: Experimental Protocols for Stability Assessment
To validate the stability of a dimethylamino enone candidate, the following tiered assay system is recommended.
Tier 1: Chemical Stability in Buffer
Objective: Determine intrinsic hydrolytic stability independent of enzymes.
Protocol:
Stock Preparation: Dissolve test compound in DMSO to 10 mM.
Incubation: Spike stock into PBS (pH 7.4) and 0.1 M HCl (positive control) to a final concentration of 10
M (0.1% DMSO).
Sampling: Incubate at 37°C. Remove aliquots at 0, 1, 4, 8, 24, and 48 hours.
Analysis: Analyze directly via HPLC-UV/Vis or LC-MS.
Acceptance Criteria:
remaining at 24 hours in PBS.
Tier 2: Plasma Stability Assay
Objective: Assess susceptibility to plasma enzymes.[1]
Protocol:
Matrix: Thaw pooled human/rat plasma at 37°C. Centrifuge to remove cryoprecipitates.
Dosing: Spike compound (1
M final) into plasma.
Incubation: Shake gently at 37°C.
Quenching: At time points (0, 15, 30, 60, 120 min), transfer 50
L plasma to 200 L ice-cold Acetonitrile (containing internal standard).
Application Note: High-Efficiency Synthesis of Pyrazoles via Enaminone Cyclocondensation
Abstract & Scope This application note details the synthetic protocol for the conversion of enaminones ( ) into pyrazoles using hydrazine hydrate. Pyrazoles are privileged scaffolds in medicinal chemistry, serving as the...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract & Scope
This application note details the synthetic protocol for the conversion of enaminones (
) into pyrazoles using hydrazine hydrate. Pyrazoles are privileged scaffolds in medicinal chemistry, serving as the core pharmacophore in blockbuster drugs like Celecoxib and Sildenafil. While the reaction is ostensibly simple, achieving high regioselectivity and yield requires a nuanced understanding of the reaction kinetics and solvent effects. This guide presents two validated methodologies: a classical ethanol reflux protocol for robust scale-up and a "green" aqueous protocol for sustainability-focused workflows.
Mechanistic Insight: The Regioselectivity Paradox
The reaction between an enaminone and hydrazine is a cyclocondensation that proceeds via an addition-elimination sequence. The critical scientific challenge is regioselectivity , which is dictated by the initial site of nucleophilic attack.
) is a binucleophile. The enaminone possesses two electrophilic centers:
C1 (Carbonyl Carbon): Hard electrophile.
C3 (
-Carbon): Soft electrophile (Michael acceptor).
Under neutral or basic conditions, the hydrazine typically attacks the
-carbon (C3) first via a Michael-type addition, followed by intramolecular cyclization at the carbonyl (C1) and subsequent elimination of water and the secondary amine (). However, acidic conditions or specific steric bulk at the -position can shift the attack to the carbonyl first.
Visualization: Reaction Mechanism
The following diagram illustrates the dominant pathway (Michael Addition) and the competing direct carbonyl attack.
Figure 1: Bifurcated mechanism showing the dominant Michael addition pathway (Path A) versus the direct carbonyl attack (Path B).
Experimental Protocols
Method Selection Matrix
Choose Method A (Ethanol Reflux) if: Your substrate is hydrophobic, you require rapid kinetics, or you are scaling up >10g.
Choose Method B (Aqueous Green) if: You prioritize Green Chemistry principles (E-Factor), your substrate has moderate polarity, or you wish to avoid organic solvent waste.
Protocol A: Classical Ethanol Reflux (Standard)
This method relies on the solubility of enaminones in hot ethanol and the volatility of the amine byproduct (usually dimethylamine) to drive the equilibrium forward.
Reagents:
Enaminone substrate (1.0 equiv)
Hydrazine hydrate (80% or 64% solution) (1.2 - 1.5 equiv)
Absolute Ethanol (5-10 mL per mmol substrate)
Step-by-Step:
Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve the enaminone (10 mmol) in absolute ethanol (50 mL).
Reflux: Attach a reflux condenser and heat the mixture to reflux (
) for 2–4 hours.
Checkpoint: Monitor via TLC (EtOAc/Hexane 3:7). The enaminone spot (usually UV active and distinct) should disappear.
Cooling: Allow the reaction to cool to room temperature. Often, the pyrazole will crystallize directly upon cooling.
Workup:
If solid precipitates:[1] Filter the solid, wash with cold ethanol (2 x 5 mL), and dry under vacuum.
If solution remains clear: Concentrate the solvent to ~20% volume under reduced pressure. Pour the residue into ice-cold water (20 mL) to induce precipitation. Filter and dry.[2]
Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography if necessary.
Protocol B: Green Aqueous Synthesis (Sustainable)
Water accelerates this reaction via hydrophobic effects and hydrogen bonding, often without external catalysts.
Reagents:
Enaminone substrate (1.0 equiv)
Hydrazine hydrate (1.2 equiv)
Deionized Water (5 mL per mmol substrate)
Optional: Acetic acid (catalytic, 1-2 drops) if reaction is sluggish.
Step-by-Step:
Suspension: Place the enaminone (10 mmol) in a flask with deionized water (50 mL). The substrate may not fully dissolve; this is normal (heterogeneous reaction).
Addition: Add hydrazine hydrate (12 mmol) slowly.
Reaction: Stir vigorously at room temperature for 1 hour. If TLC shows incomplete conversion, heat to
for an additional hour.
Observation: The reaction often proceeds through a "melt" phase where the suspended solid turns into an oil before resolidifying as the purer pyrazole product.
Isolation: The product typically precipitates as a high-purity solid. Filter, wash with copious water to remove excess hydrazine, and dry.
Data Analysis & Comparison
The following table summarizes typical performance metrics for substituted enaminones reacting with hydrazine.
Parameter
Method A: Ethanol Reflux
Method B: Aqueous (Green)
Reaction Temperature
Time
2 - 4 Hours
1 - 3 Hours
Typical Yield
85 - 95%
88 - 98%
Atom Economy
Moderate (Solvent waste)
High (Water waste only)
Purification
Recrystallization often needed
Often filtration only
Substrate Scope
Broad (Solubilizes most organics)
Limited (Very lipophilic substrates may fail)
Workflow Visualization
Figure 2: Decision tree and workflow for selecting and executing the optimal synthetic protocol.
Troubleshooting & Optimization
Oiling Out:
Issue: The product separates as a sticky oil rather than a solid.
Solution: This is common in aqueous reactions. Scratch the side of the flask with a glass rod to induce nucleation, or add a seed crystal. Alternatively, extract with Ethyl Acetate, dry over
, and evaporate.
Regioisomeric Mixtures:
Issue: Formation of both 1,3- and 1,5-isomers (if using substituted hydrazines like methylhydrazine).
Solution: Regioselectivity is highly sensitive to solvent acidity. Using acetic acid as a co-solvent often favors the isomer formed via initial carbonyl attack, whereas basic conditions favor the Michael addition product.
Incomplete Reaction:
Issue: Starting material persists.
Solution: Enaminones are stabilized by resonance (push-pull system), reducing electrophilicity. Add a Lewis acid catalyst (e.g.,
or simple acetic acid) to activate the carbonyl.
Safety Considerations
Hydrazine Hydrate: Highly toxic, corrosive, and a suspected carcinogen. It can penetrate skin. Always use double nitrile gloves, a chemical splash apron, and work strictly within a fume hood.
Waste Disposal: Hydrazine waste must be segregated and treated (often with bleach/hypochlorite) before disposal, according to local EHS regulations. Do not mix with standard organic waste streams without neutralization.
References
Maddila, S., et al. (2013). Efficient, green and solvent-free synthesis of pyrazole derivatives using water as a solvent.[3] Archives of Applied Science Research.
Preparation of 4-fluorophenyl (2E)-3-(dimethylamino)prop-2-enoate from DMF-DMA
Application Note: AN-2026-SYN-04 High-Purity Synthesis of 4-Fluorophenyl (2E)-3-(dimethylamino)prop-2-enoate via DMF-DMA Condensation Executive Summary This application note details the optimized protocol for synthesizin...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: AN-2026-SYN-04High-Purity Synthesis of 4-Fluorophenyl (2E)-3-(dimethylamino)prop-2-enoate via DMF-DMA Condensation
Executive Summary
This application note details the optimized protocol for synthesizing 4-fluorophenyl (2E)-3-(dimethylamino)prop-2-enoate , a critical "push-pull" enaminone intermediate used frequently in the development of p38 MAP kinase inhibitors and other heterocyclic pharmaceutical agents. The method utilizes N,N-Dimethylformamide dimethyl acetal (DMF-DMA) as a one-carbon synthon to homologate 4-fluorophenyl acetate.
Unlike generic protocols, this guide addresses the specific kinetic challenges of ester enolization compared to ketones, providing a self-validating workflow that maximizes the stereoselective formation of the (E)-isomer while minimizing polymerization side products.
Reaction Chemistry & Mechanism
The Transformation
The synthesis involves the condensation of 4-fluorophenyl acetate (Substrate) with DMF-DMA (Reagent). This is a solvothermal condensation where DMF-DMA acts as both the formylating agent and the solvent/activator.
The reaction proceeds via a cascade of enolization, nucleophilic attack, and elimination. Unlike acetophenones (ketones), the
-protons of the acetate ester are less acidic (). Consequently, the reaction requires higher thermal energy to drive the equilibrium toward the enolate species.
Key Mechanistic Steps:
Ionization: Thermal dissociation of DMF-DMA generates the electrophilic iminium ion and the methoxide base.
Deprotonation: The methoxide deprotonates the
-carbon of the ester, generating a transient enolate.
Mannich-type Attack: The enolate attacks the electrophilic carbon of the iminium species.
Elimination: Loss of methanol yields the conjugated enaminone.
Stereoselection: The (E)-isomer is thermodynamically favored due to the minimization of steric repulsion between the dimethylamino group and the ester carbonyl, often stabilized by weak intramolecular interactions.
Figure 1: Mechanistic pathway for the condensation of aryl acetates with DMF-DMA.
Note: While neat reactions are possible, using Toluene allows for better temperature control and removal of the methanol byproduct, driving the equilibrium forward.
Step 1: Setup
Charge a dry 250 mL round-bottom flask (RBF) with a magnetic stir bar.
Add 15.4 g (100 mmol) of 4-fluorophenyl acetate.
Add 50 mL of anhydrous Toluene.
Fit the flask with a reflux condenser and a nitrogen inlet. Flush the system with nitrogen for 5 minutes.
Step 2: Reagent Addition
Via syringe, add 17.9 g (20 mL, 150 mmol, 1.5 eq) of DMF-DMA.
Expert Tip: A 50% excess is required to compensate for the lower acidity of the ester and potential hydrolysis.
Step 3: Reaction (Thermodynamic Control)
Heat the mixture to 110°C (Reflux) .
Maintain reflux for 8–12 hours .
Monitoring: The reaction is driven by the evolution of methanol. If using a Dean-Stark trap, monitor the distillate.
TLC Control: Use Ethyl Acetate/Hexane (3:7). The product will appear as a bright yellow, UV-active spot (
) distinct from the starting ester ().
Step 4: Work-up
Cool the reaction mixture to room temperature.
Transfer the mixture to a rotary evaporator.
Critical Step: Evaporate the solvent and excess DMF-DMA under reduced pressure (50°C bath, <20 mbar).
Note: DMF-DMA boils at ~103°C; ensure thorough removal to prevent contamination.
The residue will be a viscous orange/red oil or semi-solid.
Step 5: Purification (Crystallization)
Dissolve the crude residue in a minimum amount of hot Ethanol or Isopropanol (approx. 2–3 mL per gram of crude).
Allow to cool slowly to room temperature, then refrigerate at 4°C for 4 hours.
Filter the resulting yellow crystals.
Wash the filter cake with cold Hexane (2 x 20 mL).
To ensure the integrity of the synthesized compound, compare analytical data against the following expected values.
Technique
Parameter
Expected Signal / Observation
1H NMR (CDCl3)
Olefinic Doublet (H-2)
ppm ( Hz)
Olefinic Doublet (H-3)
ppm ( Hz)
Dimethylamino
ppm (Broad singlet or two singlets due to restricted rotation)
Aromatic
Multiplets at ppm (4H, typical para-fluoro pattern)
Coupling Constant
12.0 – 13.0 Hz (Confirming (E)-geometry)
13C NMR
Carbonyl
ppm
Enamine C-3
ppm (Deshielded)
Enamine C-2
ppm (Shielded)
Troubleshooting & Optimization
Common Failure Modes
Low Conversion:
Cause: Old DMF-DMA containing DMF/Methanol.
Fix: Distill DMF-DMA before use or increase equivalents to 2.0.
Cause: Moisture ingress hydrolyzing the reagent.
Fix: Ensure glassware is oven-dried and keep under
.
Product Oiling Out (Failed Crystallization):
Cause: Presence of residual DMF or Toluene.
Fix: Triturate the oil with cold diethyl ether or hexane to induce precipitation before recrystallizing.
Transesterification:
Risk: If methanol is not removed, it can attack the ester, displacing the 4-fluorophenol.
Mitigation: Use Toluene reflux to azeotropically remove methanol as it forms.
Safety & Handling
DMF-DMA: Flammable liquid. Causes skin irritation and serious eye damage.[5] Hydrolyzes to Dimethylamine and DMF (hepatotoxic). Handle in a fume hood.
4-Fluorophenyl Acetate: Irritant.
Waste Disposal: All organic waste containing fluorinated compounds must be segregated and disposed of according to halogenated solvent protocols.
References
Kant, R., et al. (2012).[1] "(2E)-3-(Dimethylamino)-1-(4-fluorophenyl)prop-2-en-1-one."[1][6] Acta Crystallographica Section E, E68, o3110.[1][6] (Provides crystallographic confirmation of the (E)-geometry in analogous enaminones). Link
Abu-Shanab, F. A., et al. (2011).[4] "Dimethylformamide Dimethyl Acetal (DMFDMA) in Heterocyclic Synthesis." International Journal of Organic Chemistry, 1, 207-214. (Review of DMF-DMA reactivity and mechanism). Link
Stanovnik, B., & Svete, J. (2004). "Synthesis of Heterocycles from Enaminones." Chemical Reviews, 104(5), 2433–2480. (Authoritative review on the utility of enaminones). Link
BenchChem. "Optimizing Formylation Reactions with N,N-Dimethylformamide Dimethyl Acetal (DMF-DMA)." (Technical protocols for reagent handling). Link
This section has no published content on the current product page yet.
Reference Data & Comparative Studies
Validation
A Comparative Guide to the Characteristic IR Carbonyl Bands of Amino-Conjugated Enones
For researchers and professionals in drug development, the precise characterization of molecular structures is paramount. Infrared (IR) spectroscopy remains a cornerstone technique for identifying functional groups, offe...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers and professionals in drug development, the precise characterization of molecular structures is paramount. Infrared (IR) spectroscopy remains a cornerstone technique for identifying functional groups, offering a rapid and non-destructive method of analysis.[1][2][3] The carbonyl (C=O) stretching vibration is one of the most distinct and informative bands in an IR spectrum.[4][5] However, its frequency is highly sensitive to the surrounding electronic environment. This guide provides an in-depth comparison of the carbonyl absorption bands in amino-conjugated enones—also known as vinylogous amides—and contrasts them with related carbonyl compounds, providing the causal logic behind the observed spectral shifts.
The Fundamental Carbonyl Stretch: A Baseline
In a simple aliphatic ketone, such as acetone or cyclohexanone, the C=O stretching vibration gives rise to a strong, sharp absorption band in the range of 1715-1720 cm⁻¹ .[6][7][8] This value serves as a crucial reference point. The high frequency is attributed to the significant double-bond character and the large dipole moment of the carbonyl group.[4][9]
The Effect of Conjugation: Enone Systems
When a carbonyl group is conjugated with a carbon-carbon double bond (an α,β-unsaturated ketone or "enone"), the C=O stretching frequency decreases. This shift is a direct consequence of π-electron delocalization. The resonance between the C=O and C=C double bonds reduces the electron density of the carbonyl double bond, effectively weakening it and giving it more single-bond character.[4][6] This weakened bond requires less energy to vibrate, resulting in a lower absorption frequency, typically in the range of 1665-1685 cm⁻¹ , a reduction of about 25-45 cm⁻¹ compared to their saturated counterparts.[4][10]
The Influence of Nitrogen: Amide Systems
In an amide, the lone pair of electrons on the adjacent nitrogen atom participates in resonance with the carbonyl group. This electron-donating resonance effect is significantly stronger than that of a C=C double bond. The delocalization is so pronounced that the C=O bond is substantially weakened, while the C-N bond gains considerable double-bond character. Consequently, the C=O stretching frequency (often called the "Amide I band") is lowered dramatically to the 1630-1690 cm⁻¹ range.[5][9][11][12]
The Synergistic Effect: Amino-Conjugated Enones (Vinylogous Amides)
An amino-conjugated enone combines the effects of both C=C conjugation and the powerful electron-donating resonance of an amino group. The nitrogen lone pair's influence is relayed through the conjugated π-system to the carbonyl group. This extensive delocalization, characteristic of a "vinylogous amide," dramatically reduces the double-bond character of the carbonyl group.
The result is a significant decrease in the C=O bond's force constant, shifting the carbonyl stretching frequency to a much lower wavenumber than is observed for simple enones or even standard amides. These compounds typically exhibit a strong C=O absorption band in the range of 1600-1650 cm⁻¹ . This pronounced shift is a hallmark of the vinylogous amide system.
The electronic delocalization responsible for this phenomenon can be visualized through the following resonance structures:
Caption: Resonance in amino-conjugated enones delocalizes the nitrogen lone pair, reducing C=O bond order.
Comparative Data Summary
The following table summarizes the characteristic C=O stretching frequencies for various carbonyl-containing compounds, providing a clear quantitative comparison for spectral interpretation.
Compound Class
Structure Example (R=Alkyl)
Typical ν(C=O) Range (cm⁻¹)
Key Electronic Effect
Saturated Ketone
R-CO-R
1715 - 1720
Baseline (Inductive effects only)
Enone (α,β-Unsaturated)
R-CO-CH=CHR
1665 - 1685
π-Conjugation (Moderate C=O weakening)
Amide
R-CO-NR₂
1630 - 1690
N-atom Resonance (Strong C=O weakening)
Amino-Conjugated Enone
R₂N-CH=CH-CO-R
1600 - 1650
Extended Conjugation with N-atom Resonance
Data compiled from sources[4][5][6][8][10][11][12].
While the electronic structure is the primary determinant, other factors can subtly influence the exact position of the carbonyl band in amino-conjugated enones.
Conformation (s-cis vs. s-trans): The orientation around the single bond between the carbonyl carbon and the α-carbon can impact the degree of orbital overlap. Generally, the s-cis conformation absorbs at a slightly higher frequency (10-20 cm⁻¹) than the more stable s-trans conformation due to altered conjugation.[4][10][13]
Solvent Effects: In protic or hydrogen-bonding solvents, the carbonyl oxygen can act as a hydrogen bond acceptor. This interaction pulls electron density from the C=O bond, weakening it further and causing a shift to a lower frequency.[6][11] When comparing spectra, consistency in the choice of solvent is crucial.
Substitution: Alkyl or aryl groups on the nitrogen or the enone backbone can introduce minor inductive or steric effects that may slightly alter the absorption frequency.
Experimental Protocol: Acquiring a Self-Validating IR Spectrum via FTIR-ATR
This protocol outlines the acquisition of an IR spectrum for a solid or liquid amino-conjugated enone sample using a modern Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory. ATR is often preferred for its minimal sample preparation and ease of use.
Caption: A validated workflow for acquiring high-quality FTIR-ATR spectra of organic compounds.
Methodology:
Instrument Preparation: Ensure the FTIR spectrometer is powered on and has reached thermal equilibrium.
ATR Crystal Cleaning (Causality): The ATR crystal surface must be impeccably clean to prevent spectral contamination. Clean the crystal (commonly diamond or ZnSe) with a solvent appropriate for removing previous samples (e.g., isopropanol) and allow it to dry completely. A dirty crystal is a primary source of erroneous data.
Background Acquisition (Self-Validation): Collect a background spectrum. This critical step measures the IR absorption of the ambient atmosphere (CO₂, H₂O) and the instrument itself.[14] The instrument's software will later subtract this from the sample spectrum. A good background scan should result in a flat baseline at 100% transmittance.
Sample Application: Apply a small amount of the amino-conjugated enone sample directly onto the ATR crystal. For solids, use the pressure clamp to ensure firm, even contact between the sample and the crystal. For liquids, a single drop is sufficient. Good contact is essential for a strong, high-quality signal.
Sample Spectrum Acquisition: Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
Data Processing: The software will automatically perform a Fourier transform, subtract the background spectrum, and apply an ATR correction to make the spectrum appear more like a traditional transmission spectrum.
Analysis: Identify the strong absorption band in the 1600-1650 cm⁻¹ region, confirming the presence of the amino-conjugated carbonyl group. Compare this with other characteristic bands (e.g., C-H stretches ~2850-3100 cm⁻¹, N-H stretches if applicable ~3300-3500 cm⁻¹) to build a complete structural picture.[7][15]
By understanding the fundamental electronic principles and following a rigorous experimental protocol, researchers can confidently use IR spectroscopy to characterize amino-conjugated enone systems and differentiate them from other carbonyl-containing molecules.
References
Infrared Spectrometry. (n.d.). Michigan State University Department of Chemistry. Retrieved from [Link]
IR Frequency Region: Alkene and Carbonyl Stretching. (2024, December 5). JoVE. Retrieved from [Link]
Sample preparation and factors affect IR bands. (n.d.). Retrieved from [Link]
IR Spectroscopy of Hydrocarbons. (n.d.). Retrieved from [Link]
Grasselli, J. G. (1973). Factors Affecting Infrared Group Frequencies: Carbonyl Stretching Absorption Bands. Applied Spectroscopy, 27(5), 416-417. Retrieved from [Link]
Vibrational Frequency of Carbonyl Group - Effects and Suitable... (2025, October 1). Filo. Retrieved from [Link]
Infrared spectroscopic studies of amides and anilides. (n.d.). Indian Academy of Sciences. Retrieved from [Link]
INFRARED SPECTROSCOPY. (n.d.). St. Paul's Cathedral Mission College. Retrieved from [Link]
FT-IR Spectroscopy (Experiment). (2025, January 7). Chemistry LibreTexts. Retrieved from [Link]
Durig, J. R., et al. (2017). Quantitative Infrared Absorption Spectra and Vibrational Assignments of Crotonaldehyde and Methyl Vinyl Ketone Using Gas-Phase Mid-Infrared, Far-Infrared, and Liquid Raman Spectra: s-cis vs s-trans Composition Confirmed via Temperature Studies and ab Initio Methods. The Journal of Physical Chemistry A, 121(8), 1715-1733. Retrieved from [Link]
IR Spectroscopy Tutorial. (n.d.). University of Colorado Boulder. Retrieved from [Link]
Why does having electron withdrawing groups on a carbonyl increase its C=O stretching frequency? (2021, February 19). Reddit. Retrieved from [Link]
CHARACTERISTIC INFRARED ABSORPTION BANDS OF FUNCTIONAL GROUPS. (n.d.). Retrieved from [Link]
Ashenhurst, J. (2016, November 23). How To Interpret IR Spectra In 1 Minute Or Less: The 2 Most Important Things To Look For. Master Organic Chemistry. Retrieved from [Link]
The Infrared Spectra of Amides. Part 1. The Stretching Vibrations of Primary Carboxamides. (2025, August 7). ResearchGate. Retrieved from [Link]
Table of Characteristic IR Absorptions. (n.d.). Retrieved from [Link]
Effect of electron-donating and electron-withdrawing groups on the C=O bond. (2022, April 8). Chemistry Stack Exchange. Retrieved from [Link]
Organic Analysis - Infrared (IR) Spectroscopy (A-Level Chemistry). (2022, April 16). Study Mind. Retrieved from [Link]
electron donation affecting carbonyl bond strength. (2019, March 26). Chemistry Stack Exchange. Retrieved from [Link]
Infrared Spectra of Some Common Functional Groups. (2020, May 30). Chemistry LibreTexts. Retrieved from [Link]
IR Spectrum and Characteristic Absorption Bands. (n.d.). In Organic Chemistry I. Retrieved from [Link]
Smith, B. C. (2023, August 16). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Spectroscopy Online. Retrieved from [Link]
Dabrowski, J., & Tencer, M. (1976). Electronic spectra of .alpha.,.beta.-unsaturated carbonyl compounds. I. An evaluation of increments characteristic of changes in configuration (cis/trans) and conformation (s-cis/s-trans) based on direct observation of the isomerization of enamino aldehydes and ketones. Journal of the American Chemical Society, 98(14), 4315–4321. Retrieved from [Link]
Infrared Spectra of Some Simple Organic Compounds. (2026, January 14). Bruker. Retrieved from [Link]
The Subtle Dance of S-Cis and S-Trans: More Than Just a Twist. (2026, January 27). Oreate AI Blog. Retrieved from [Link]
IR signals for carbonyl compounds. (n.d.). Khan Academy. Retrieved from [Link]
Smith, B. C. (2020, December 20). The Infrared Spectroscopy of Alkenes. Spectroscopy Online. Retrieved from [Link]
Validating E-Isomers in Propenoates: A Comparative Guide to Coupling Constants and Alternative Methods
For researchers, scientists, and drug development professionals, the precise determination of geometric isomers is a critical step in chemical synthesis and characterization. In the case of propenoates and related α,β-un...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers, scientists, and drug development professionals, the precise determination of geometric isomers is a critical step in chemical synthesis and characterization. In the case of propenoates and related α,β-unsaturated systems, the configuration of substituents around the carbon-carbon double bond dictates the molecule's three-dimensional structure and, consequently, its biological activity and physical properties. This guide provides an in-depth comparison of the use of vicinal proton-proton coupling constants (³JHH) in ¹H NMR spectroscopy for the validation of E-isomers, alongside a critical evaluation of alternative analytical techniques.
The stereochemistry of a molecule is fundamental to its function. For propenoates, the E (entgegen) and Z (zusammen) isomers can exhibit significantly different pharmacological and toxicological profiles. Therefore, robust and reliable methods for unambiguous stereochemical assignment are paramount. While various techniques can provide this information, ¹H NMR spectroscopy, particularly the analysis of vicinal coupling constants, remains a primary and accessible tool for most organic chemists.
The Foundational Role of Vicinal Coupling Constants (³JHH)
The magnitude of the through-bond coupling between two protons on adjacent carbons, known as the vicinal coupling constant (³JHH), is highly dependent on the dihedral angle between them.[1] This relationship is described by the Karplus equation, which provides a theoretical basis for relating the observed coupling constant to the stereochemistry of the molecule.[2][3][4]
In the context of alkenes, the geometry is constrained, leading to distinct and predictable dihedral angles for cis and trans protons. This results in characteristic ranges for their respective coupling constants:
Trans-protons (E-isomer): Typically exhibit a larger coupling constant, generally in the range of 12-18 Hz.[5][6] This is due to the approximately 180° dihedral angle between the vicinal protons, which maximizes the orbital overlap for spin-spin coupling.[7][8]
Cis-protons (Z-isomer): Show a smaller coupling constant, usually between 6-12 Hz.[5][6] The ~0° dihedral angle in the cis configuration results in less efficient orbital overlap and therefore weaker coupling.[9]
This clear differentiation in ³JHH values provides a powerful and often definitive method for assigning the E/Z configuration of propenoates and other disubstituted alkenes directly from a standard ¹H NMR spectrum.
Experimental Protocol: E-Isomer Validation via ¹H NMR
This section outlines a detailed, self-validating protocol for the determination of the isomeric configuration of a propenoate sample.
Step 1: Sample Preparation
Solvent Selection: Dissolve approximately 5-10 mg of the propenoate sample in a deuterated solvent (e.g., CDCl₃, DMSO-d₆, CD₃OD) to a final volume of 0.6-0.7 mL in a standard 5 mm NMR tube. The choice of solvent should be based on the solubility of the analyte and should not interact with the compound. It is good practice to filter the sample solution to remove any particulate matter.
Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (δ = 0.00 ppm).[10]
Step 2: Data Acquisition
Spectrometer: Utilize a high-resolution NMR spectrometer (400 MHz or higher is recommended for better signal dispersion).
¹H NMR Experiment: Acquire a standard one-dimensional ¹H NMR spectrum. Key parameters to consider are:
Number of Scans: A sufficient number of scans (typically 8 to 16) should be acquired to achieve an adequate signal-to-noise ratio.
Relaxation Delay (d1): A relaxation delay of at least 1-2 seconds is recommended to ensure quantitative integration if isomeric ratios are to be determined.[11]
Acquisition Time (aq): A longer acquisition time will result in better resolution of the signals.
Step 3: Spectral Processing and Analysis
Phasing and Baseline Correction: Carefully phase the spectrum and apply a baseline correction to ensure accurate integration and peak picking.[11]
Chemical Shift Referencing: Reference the spectrum to the internal standard (TMS at 0.00 ppm).
Signal Assignment: Identify the signals corresponding to the vinylic protons of the propenoate. These typically appear in the range of 5.5-8.0 ppm.
Coupling Constant Measurement: Measure the coupling constant (J) between the two vinylic protons. This is determined by the difference in frequency (in Hz) between the split peaks of a doublet or the outer lines of a doublet of doublets.[12] For example, if a signal is split into a doublet, the J value is the distance between the two peaks.
Isomer Assignment: Compare the measured ³JHH value to the established ranges:
A value in the 12-18 Hz range is indicative of a trans relationship between the vinylic protons, confirming the E-isomer .[13]
A value in the 6-12 Hz range suggests a cis relationship, indicating the Z-isomer .[13]
dot
graph TD {
A[Sample Preparation: Dissolve propenoate in deuterated solvent with TMS] --> B[Data Acquisition: Acquire 1H NMR spectrum on a high-resolution spectrometer];
B --> C[Spectral Processing: Phase, baseline correct, and reference the spectrum];
C --> D[Signal Analysis: Identify vinylic proton signals and measure the 3JHH coupling constant];
D --> E{Compare J value to established ranges};
E -- 12-18 Hz --> F[Conclusion: E-isomer];
E -- 6-12 Hz --> G[Conclusion: Z-isomer];
}
Workflow for E-isomer validation using ¹H NMR coupling constants.
Comparative Analysis of Alternative Methodologies
While ³JHH analysis is a robust primary method, certain molecular structures or experimental limitations may necessitate the use of alternative or complementary techniques.
Technique
Principle
Advantages
Limitations
¹H NMR Coupling Constants (³JHH)
Measurement of through-bond spin-spin coupling between vicinal protons.
Rapid, requires standard instrumentation, often provides definitive assignment.
Requires both vinylic protons to be present and non-equivalent. Substituent effects can sometimes lead to ambiguous J values.
Nuclear Overhauser Effect (NOE) Spectroscopy
Measurement of through-space dipolar coupling between protons that are close in proximity (< 5 Å).[14]
Independent of through-bond connectivity, powerful for substituted alkenes, can be used to confirm assignments.[15]
Can be more time-consuming to acquire and analyze, may not be observed for all isomers, and can be concentration-dependent.[16][17]
2D NMR Spectroscopy (COSY, HSQC, HMBC)
Correlation of nuclear spins through bonds (COSY, HMBC) or direct attachment (HSQC).
Provides comprehensive structural information, aids in the assignment of complex spectra, and can help to resolve overlapping signals.[18]
More time-consuming to acquire and process than 1D NMR.
X-ray Crystallography
Diffraction of X-rays by a single crystal of the compound.
Provides the absolute and unambiguous three-dimensional structure of the molecule in the solid state.
Requires a suitable single crystal, which can be difficult to obtain. The solid-state conformation may not be the same as in solution.[18]
In-Depth Look at Nuclear Overhauser Effect (NOE) Spectroscopy
For cases where coupling constant analysis is ambiguous or not possible (e.g., in trisubstituted or tetrasubstituted propenoates), NOE-based experiments provide a powerful alternative. The Nuclear Overhauser Effect is a through-space phenomenon where the irradiation of one proton can lead to an enhancement of the signal of another proton that is physically close to it.[14]
In the context of propenoate isomers:
E-isomer: An NOE enhancement would be expected between a vinylic proton and a substituent on the same side of the double bond.
Z-isomer: An NOE enhancement would be observed between a vinylic proton and a substituent on the opposite side of the double bond.
NOE experiments can be performed as 1D (NOESY1D) or 2D (NOESY) experiments. While 1D experiments are faster, 2D NOESY provides a more comprehensive picture of all through-space interactions.[16]
Relationship between coupling constants and NOE for E/Z isomers.
Conclusion
The determination of E/Z isomerism in propenoates is a critical aspect of chemical research and development. The analysis of vicinal proton-proton coupling constants (³JHH) via ¹H NMR spectroscopy stands as a primary, reliable, and accessible method for this purpose. The distinct and predictable ranges of ³JHH for cis and trans protons allow for a high degree of confidence in stereochemical assignment.
However, a comprehensive approach to structural elucidation necessitates an awareness of alternative and complementary techniques. NOE spectroscopy offers an invaluable tool for cases where coupling constant analysis is insufficient, while 2D NMR and X-ray crystallography provide even deeper structural insights. By understanding the principles, advantages, and limitations of each method, researchers can confidently and accurately validate the stereochemistry of their propenoate compounds.
References
Coupling in Cis/Trans Alkenes | OpenOChem Learn. (n.d.). Retrieved February 24, 2026, from [Link]
The Duke NMR Center. (n.d.). Coupling constants. Retrieved February 24, 2026, from [Link]
Reddy, D. S., & T, R. (2020). Application of NMR Spectroscopy for the Detection of Equilibrating E–Z Diastereomers. ACS Omega, 5(38), 24785–24791. [Link]
Garçon, M. (2017, March 17). How can i differentiate between E and Z isomers of imine? ResearchGate. Retrieved February 24, 2026, from [Link]
Royal Society of Chemistry. (2020, October 23). Alkenes | Introduction to Stereochemistry. Retrieved February 24, 2026, from [Link]
Reddy, D. S., & T, R. (2020). Application of NMR Spectroscopy for the Detection of Equilibrating E–Z Diastereomers. ACS Omega, 5(38), 24785–24791. [Link]
Karplus equation - Grokipedia. (n.d.). Retrieved February 24, 2026, from [Link]
Fiveable. (2025, August 15). Karplus Equation Definition. Retrieved February 24, 2026, from [Link]
Chemistry LibreTexts. (2024, November 12). 22: Nuclear Overhauser Effect (NOE). Retrieved February 24, 2026, from [Link]
Karplus Relationship in Vicinal Couplings. (n.d.). Scribd. Retrieved February 24, 2026, from [Link]
Reddit. (2018, August 25). E/Z isomer identification help. r/chemistry. Retrieved February 24, 2026, from [Link]
Organic Chemistry at CU Boulder. (n.d.). Spin-spin splitting and coupling - Coupling in 1H NMR. Retrieved February 24, 2026, from [Link]
Tapper, A., et al. (2019). Determination of the p/o-Isomer Product Ratios in Electrophilic Aromatic Nitration of Alkylbenzenes Using High Resolution 1H NMR Spectroscopy.
Creative Biostructure. (2025, June 30). How NMR Helps Identify Isomers in Organic Chemistry? Retrieved February 24, 2026, from [Link]
Doc Brown's Chemistry. (n.d.). Advanced Organic Chemistry: The 1 H NMR spectrum of methyl propanoate. Retrieved February 24, 2026, from [Link]
Chemistry LibreTexts. (2023, January 22). Nuclear Magnetic Resonance (NMR) of Alkenes. Retrieved February 24, 2026, from [Link]
Chemical Instrumentation Facility. (n.d.). NMR Coupling Constants. Retrieved February 24, 2026, from [Link]
Pearson. (n.d.). Draw the expected NMR spectrum of methyl propionate, and point out the different parts of the spectrum. Retrieved February 24, 2026, from [Link]
Fiveable. (2025, August 15). Vicinal Coupling Definition. Retrieved February 24, 2026, from [Link]
Carbon, R. (n.d.). Basic Concepts of NMR: Identification of the Isomers of C4H8O2 by 1H NMR Spectroscopy. Retrieved February 24, 2026, from [Link]
COUPLING CONSTANTS AND STRUCTURE: VICINAL COUPLINGS. (n.d.). Retrieved February 24, 2026, from [Link]
Wikipedia. (n.d.). Vicinal (chemistry). Retrieved February 24, 2026, from [Link]
Alkorta, I., Elguero, J., & Zborowski, K. (2010). Interpretation of vicinal proton-proton coupling constants of heteroaromatic molecules in terms of topological electron density descriptors. Magnetic Resonance in Chemistry, 48(11), 859-864. [Link]
Laatikainen, R., & Niemitz, M. (2007). Vicinal Coupling Constants and Conformation of Biomolecules. In eMagRes. John Wiley & Sons, Ltd. [Link]
A Researcher's Guide to the 13C NMR Spectral Analysis of Dimethylamino Acrylate Derivatives
For researchers, scientists, and professionals in drug development, a comprehensive understanding of molecular structure is paramount. Among the arsenal of analytical techniques, Nuclear Magnetic Resonance (NMR) spectros...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers, scientists, and professionals in drug development, a comprehensive understanding of molecular structure is paramount. Among the arsenal of analytical techniques, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 13C NMR, stands out for its ability to provide a detailed carbon framework of organic molecules. This guide offers an in-depth exploration of the 13C NMR spectral analysis of dimethylamino acrylate derivatives, a class of compounds with significant applications in polymer chemistry and pharmaceutical sciences. We will delve into the nuances of their spectral features, compare them with alternative structures, and provide the experimental groundwork for their characterization.
The Foundational Principles: Understanding the 13C NMR Landscape of Dimethylamino Acrylates
The 13C NMR spectrum of a dimethylamino acrylate derivative is a direct reflection of its electronic environment. The presence of the electron-donating dimethylamino group and the electron-withdrawing acrylate moiety creates a unique electronic distribution that significantly influences the chemical shifts of the carbon atoms.
The nitrogen lone pair of the dimethylamino group participates in resonance with the α,β-unsaturated system of the acrylate. This delocalization of electron density has a profound effect on the chemical shifts of the carbonyl carbon (C=O), the α-carbon (Cα), and the β-carbon (Cβ). This electron-donating effect increases the electron density at the β-carbon, causing it to be shielded and resonate at a lower chemical shift (upfield) compared to a standard acrylate. Conversely, the α-carbon and the carbonyl carbon are deshielded and appear at higher chemical shifts (downfield).
The general structure and key carbon environments of a dimethylamino acrylate derivative are illustrated below:
Caption: Workflow for 13C NMR analysis.
Step-by-Step Methodology:
Sample Preparation: Accurately weigh approximately 10-50 mg of the dimethylamino acrylate derivative. The purity of the sample is critical for obtaining a clean spectrum.
Solvent Selection and Dissolution: Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Chloroform-d is often a good starting point for these compounds. Ensure complete dissolution.
Transfer to NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.
Spectrometer Setup:
Insert the sample into the NMR spectrometer.
Lock onto the deuterium signal of the solvent.
Shim the magnetic field to achieve optimal homogeneity.
Tune the 13C probe.
Data Acquisition:
Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-200 ppm).
Use a standard pulse program for quantitative 13C NMR, such as a 30° or 45° pulse with a relaxation delay (d1) of at least 5 times the longest T1 relaxation time of the carbon nuclei. For routine analysis, a d1 of 2-5 seconds is often sufficient.
Employ proton decoupling (e.g., Waltz-16) to simplify the spectrum and improve the signal-to-noise ratio.
Acquire a sufficient number of scans to achieve an adequate signal-to-noise ratio. This will depend on the sample concentration and the spectrometer's sensitivity.
Data Processing:
Apply a Fourier transform to the acquired free induction decay (FID).
Phase the spectrum to obtain pure absorption signals.
Perform baseline correction.
Reference the spectrum to the solvent peak or an internal standard (e.g., TMS at 0.0 ppm).
Spectral Analysis:
Identify and assign the peaks corresponding to the different carbon atoms in the molecule based on their chemical shifts and, if applicable, their multiplicities from coupled spectra.
Compare the obtained chemical shifts with literature values or with the data presented in this guide.
Comparison with Alternative Analytical Techniques
While 13C NMR is a powerful tool for elucidating the carbon skeleton, other analytical techniques provide complementary information:
1H NMR Spectroscopy: Provides detailed information about the proton environment, including chemical shifts, coupling constants, and integration, which helps to piece together the complete molecular structure.
Mass Spectrometry (MS): Determines the molecular weight and provides information about the fragmentation pattern, which can aid in structural confirmation.
Infrared (IR) Spectroscopy: Identifies the functional groups present in the molecule, such as the C=O stretch of the ester and the C=C stretch of the alkene.
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for separating and identifying volatile components in a mixture.
For a comprehensive characterization of dimethylamino acrylate derivatives, a combination of these techniques is often employed.
Conclusion
The 13C NMR spectral analysis of dimethylamino acrylate derivatives offers a wealth of information about their electronic structure. The characteristic chemical shifts, particularly the significant upfield shift of the β-carbon, serve as a clear diagnostic marker for the presence of the electron-donating dimethylamino group. By understanding the principles behind these spectral features and employing a robust experimental protocol, researchers can confidently characterize these important molecules and their derivatives. This guide provides a solid foundation for such analyses, empowering scientists in their pursuit of novel materials and therapeutics.
References
Breitmaier, E., & Voelter, W. (1987). Carbon-13 NMR Spectroscopy: High-Resolution Methods and Applications in Organic Chemistry and Biochemistry. VCH.
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
Reich, H. J. (n.d.). Structure Determination Using Spectroscopic Methods. University of Wisconsin. Retrieved from [Link]
SpectraBase. (n.d.). Ethyl-3-dimethylaminoacrylate. Wiley. Retrieved from [Link]
Comparative
A Comparative Guide to the Reactivity of 4-Fluoro- vs. 4-Chloro-Substituted Enaminones for Synthetic Strategy and Drug Development
Introduction: The Strategic Importance of Halogenated Enaminones Enaminones are a class of versatile organic compounds characterized by a conjugated system comprising an amino group, a carbon-carbon double bond, and a ca...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Strategic Importance of Halogenated Enaminones
Enaminones are a class of versatile organic compounds characterized by a conjugated system comprising an amino group, a carbon-carbon double bond, and a carbonyl group (N-C=C-C=O). This push-pull electronic nature endows them with multiple reactive sites, making them invaluable building blocks in synthetic organic chemistry.[1][2] Their utility is particularly pronounced in the construction of diverse heterocyclic scaffolds, which form the core of numerous pharmacologically active molecules, including anticonvulsant, anti-inflammatory, and antitumor agents.[1][2][3]
The strategic introduction of halogen substituents onto the N-aryl moiety of enaminones provides a powerful tool for modulating their chemical reactivity and physicochemical properties. This guide offers an in-depth comparison of the reactivity of two common halogenated analogues: 4-fluoro- and 4-chloro-substituted N-aryl enaminones. Understanding the subtle yet significant differences imparted by these halogens is critical for researchers, scientists, and drug development professionals in designing efficient synthetic routes and fine-tuning molecular properties.
The Dichotomy of Halogen Electronic Effects: Inductive vs. Resonance
The reactivity of an N-aryl enaminone is profoundly influenced by the electronic character of the substituent on the aromatic ring. Halogens exhibit a dualistic nature, exerting both an electron-withdrawing inductive effect (-I) and an electron-donating resonance (or mesomeric) effect (+M).[4][5][6]
Inductive Effect (-I): Due to their high electronegativity, halogens pull electron density away from the aromatic ring through the sigma bond. Fluorine is the most electronegative element, and thus exerts the strongest -I effect, followed by chlorine.[6][7]
Resonance Effect (+M): The lone pair of electrons on the halogen can be delocalized into the aromatic π-system, increasing electron density at the ortho and para positions.[4][5]
The net effect of a halogen substituent is a balance of these opposing forces. For both fluorine and chlorine, the inductive effect outweighs the resonance effect, making them deactivating groups for electrophilic aromatic substitution compared to unsubstituted benzene.[4][6] However, the subtle interplay between these effects creates distinct reactivity profiles for 4-fluoro and 4-chloro enaminones in various chemical transformations.
Comparative Reactivity Analysis in Key Synthetic Transformations
The choice between a 4-fluoro and a 4-chloro substituent is not arbitrary; it is a strategic decision that can dictate the feasibility and outcome of subsequent synthetic steps. We will now compare their reactivity in three major classes of reactions pivotal to synthetic chemistry.
Palladium-catalyzed cross-coupling reactions are cornerstone methodologies for C-C bond formation.[8][9] A critical step in the catalytic cycle for reactions like the Suzuki-Miyaura or Sonogashira coupling is the oxidative addition of the aryl halide to the palladium(0) catalyst.[8][10]
Causality of Reactivity: The rate of this oxidative addition step is highly dependent on the carbon-halogen (C-X) bond dissociation energy. The reactivity trend for halogens is overwhelmingly: I > Br > Cl >> F .[8][11] The C-Cl bond is significantly weaker and more polarizable than the exceptionally strong C-F bond, making it much more susceptible to oxidative addition by the palladium catalyst.
Experimental Verdict: 4-Chloro enaminones are far superior substrates for standard palladium-catalyzed cross-coupling reactions. The C-F bond is generally considered inert under typical Suzuki or Sonogashira conditions, often requiring specialized, harsher conditions or bespoke catalyst systems for activation. Therefore, if the synthetic plan involves a subsequent cross-coupling step at the 4-position, the 4-chloro analogue is the logical and experimentally validated choice.
Table 1: Comparative Performance in Pd-Catalyzed Cross-Coupling
Feature
4-Chloro Enaminone
4-Fluoro Enaminone
Rationale
Reactivity
High
Very Low / Inert
C-Cl bond is weaker and more readily undergoes oxidative addition.[8][11]
Catalyst Loading
Standard (e.g., 1-5 mol%)
Requires high loading or specialized catalysts
C-F bond activation is kinetically challenging.
Reaction Conditions
Mild to moderate
Often harsh (high temperatures)
Overcoming the high C-F bond energy requires more input.
| Synthetic Utility | Excellent | Poor (often used as a stable scaffold) | Predictable and efficient coupling vs. non-reactivity. |
Caption: Oxidative addition is the key step where 4-chloro and 4-fluoro enaminones differ.
Nucleophilic Aromatic Substitution (SNA_r_)
In contrast to cross-coupling, nucleophilic aromatic substitution (SNA_r_) involves the attack of a nucleophile on the aromatic ring, with the halogen acting as a leaving group.[12] This reaction is facilitated by the presence of electron-withdrawing groups on the ring, which stabilize the negatively charged intermediate (Meisenheimer complex).
Causality of Reactivity: The enaminone functionality itself acts as an electron-withdrawing group, activating the aryl ring for SNA_r_. The rate-determining step is typically the initial attack of the nucleophile. A more electron-deficient (electrophilic) carbon atom will be attacked more readily. Due to its superior inductive effect, fluorine withdraws electron density more strongly than chlorine, making the carbon atom it is attached to significantly more electrophilic. While the C-F bond is stronger, this factor is less critical than the rate of nucleophilic attack.
Experimental Verdict: 4-Fluoro enaminones are significantly more reactive towards nucleophiles in SNA_r_ reactions than their 4-chloro counterparts. The enhanced electrophilicity at the C-F carbon center dramatically accelerates the rate-determining nucleophilic attack. This makes the 4-fluoro substituent a superior choice when the synthetic goal is to displace the halogen with a nucleophile (e.g., an amine, alkoxide, or thiol).
Table 2: Comparative Performance in Nucleophilic Aromatic Substitution (SNA_r_)
Feature
4-Fluoro Enaminone
4-Chloro Enaminone
Rationale
Reactivity
High
Moderate
Fluorine's strong -I effect makes the ipso-carbon more electrophilic.[13]
Reaction Rate
Faster
Slower
The rate-determining nucleophilic attack is accelerated.
Leaving Group Ability
Good (in this context)
Better (in general)
The effect on substrate electrophilicity dominates over leaving group aptitude.
| Synthetic Utility | Excellent for substitution | Moderate; requires stronger conditions or more potent nucleophiles | Preferred substrate for introducing diversity via nucleophiles. |
Electrophilic Aromatic Substitution
This class of reactions involves the substitution of a hydrogen atom on the aromatic ring with an electrophile (e.g., nitration, acylation).[14][15]
Causality of Reactivity: As previously discussed, both fluorine and chlorine are deactivating groups due to their net electron-withdrawing character, slowing the reaction compared to benzene.[16] The key difference lies in the magnitude of this deactivation. Fluorine's stronger inductive effect leads to a greater overall deactivation of the ring system compared to chlorine.[7] Both substituents direct incoming electrophiles to the ortho and para positions (relative to the halogen), but since the para position is occupied, substitution occurs at the ortho position (C3' and C5').
Experimental Verdict: 4-Chloro enaminones are expected to be slightly more reactive in electrophilic aromatic substitution reactions than 4-fluoro enaminones. The less intense deactivation by chlorine means the ring is more susceptible to electrophilic attack. However, this difference in reactivity is generally less pronounced than in cross-coupling or SNA_r_ reactions, and both substrates will typically require more forcing conditions than an unsubstituted N-phenyl enaminone.
Experimental Protocols: A Self-Validating System
To provide a practical context, we describe a protocol for a competitive Suzuki-Miyaura coupling experiment, designed to visually and quantitatively demonstrate the reactivity difference.
Protocol: Competitive Suzuki-Miyaura Coupling
This experiment validates the superior reactivity of the 4-chloro enaminone in a head-to-head competition.
Objective: To demonstrate the chemoselective coupling of a 4-chloro enaminone in the presence of a 4-fluoro enaminone.
Materials:
4-Chloro-N-phenyl-enaminone (1.0 eq)
4-Fluoro-N-phenyl-enaminone (1.0 eq)
Phenylboronic acid (1.1 eq)
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
SPhos (4 mol%)
Potassium phosphate (K₃PO₄, 3.0 eq)
Toluene/Water (10:1 mixture)
Procedure:
To a flame-dried Schlenk flask under an inert atmosphere (N₂ or Ar), add the 4-chloro enaminone (1.0 eq), 4-fluoro enaminone (1.0 eq), phenylboronic acid (1.1 eq), K₃PO₄ (3.0 eq), Pd(OAc)₂ (0.02 eq), and SPhos (0.04 eq).
Evacuate and backfill the flask with the inert gas three times.
Add the degassed toluene/water solvent mixture via syringe.
Heat the reaction mixture to 100 °C with vigorous stirring.
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS at 30-minute intervals.
Upon completion (indicated by the consumption of the 4-chloro enaminone), cool the reaction to room temperature.
Dilute the mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Analyze the crude product mixture by ¹H NMR and LC-MS to determine the ratio of the coupled product to the unreacted 4-fluoro enaminone.
Expected Outcome: The analysis will show a high conversion of the 4-chloro enaminone to the 4-biphenyl product, while the 4-fluoro enaminone will remain largely unreacted, confirming the vast difference in reactivity for this transformation.
Caption: Workflow for the competitive Suzuki-Miyaura coupling experiment.
Conclusion and Strategic Recommendations
The choice between a 4-fluoro and 4-chloro substituent on an N-aryl enaminone is a critical decision in synthetic design. This guide has established a clear, evidence-based framework for making this choice:
For Palladium-Catalyzed Cross-Coupling: The 4-chloro enaminone is the substrate of choice, offering high reactivity and predictability. The 4-fluoro analogue should be considered a stable placeholder if coupling is not desired at that position.
For Nucleophilic Aromatic Substitution (SNA_r_): The 4-fluoro enaminone is vastly superior, exhibiting enhanced reactivity due to the powerful inductive effect of fluorine. This makes it ideal for introducing diverse nucleophilic fragments.
For Electrophilic Aromatic Substitution: The reactivity difference is less pronounced, but the 4-chloro enaminone holds a slight kinetic advantage due to weaker ring deactivation.
By understanding these fundamental principles of reactivity, researchers and drug development professionals can harness the distinct properties of halogenated enaminones to build molecular complexity with greater efficiency and strategic control, accelerating the discovery of novel therapeutics and advanced materials.
References
Edafiogho, I. O., et al. (2014). Synthesis, neuronal activity and mechanisms of action of halogenated enaminones. European Journal of Medicinal Chemistry.
BenchChem. (2025). A Mechanistic Showdown: Unraveling Acid vs. Base Catalysis in Enaminone Synthesis. BenchChem.
The Journal of Organic Chemistry. (2021). Electrochemical C-H Halogenations of Enaminones and Electron-Rich Arenes with Sodium Halide (NaX) as Halogen Source for the Synthesis of 3-Halochromones and Haloarenes. ACS Publications.
PMC. (n.d.). NBS-Mediated C(sp2)-H Bond Chlorination of Enaminones. NIH.
Organic Chemistry: A Tenth Edition. (n.d.). 16.4 Substituent Effects in Electrophilic Substitutions.
BenchChem. (2025). A Comparative Guide to Catalytic Efficiency in Enaminone Synthesis. BenchChem.
ResearchGate. (2010). ChemInform Abstract: Synthesis, Reactions, and Preliminary Evaluations of Enaminone Esters. ResearchGate.
PMC. (2025). General method for the synthesis of enaminones via photocatalysis. NIH.
Wikipedia. (n.d.). Suzuki reaction.
Arabian Journal of Chemistry. (2013). An expeditious and green synthesis of new enaminones and study their chemical reactivity toward some different amines and binucleophiles under environmentally friendly conditions.
ResearchGate. (n.d.). Synthesis of α‐functionalized enaminones. ResearchGate.
Aakash Institute. (n.d.). Reactions of Haloarenes: Nucleophilic Substitution Reactions, Reaction with Metals, Practice Problems and Frequently Asked Questions(FAQs) in Chemistry.
BYJU'S. (n.d.). Behaviour of the Reaction Of Haloarenes towards the attack of an electrophile.
BenchChem. (2025). A Comparative Analysis of the Reactivity of 4'-Chloro-3'-fluoroacetophenone and 4'. BenchChem.
Technical Comparison Guide: UV-Vis Characterization of 4-Fluorophenyl (2E)-3-(dimethylamino)prop-2-enoate
This guide details the UV-Vis absorption characteristics of 4-fluorophenyl (2E)-3-(dimethylamino)prop-2-enoate (CAS 338404-21-0), a specific activated ester intermediate used in heterocyclic synthesis. Executive Summary...
Author: BenchChem Technical Support Team. Date: February 2026
This guide details the UV-Vis absorption characteristics of 4-fluorophenyl (2E)-3-(dimethylamino)prop-2-enoate (CAS 338404-21-0), a specific activated ester intermediate used in heterocyclic synthesis.
Executive Summary & Compound Identity
4-fluorophenyl (2E)-3-(dimethylamino)prop-2-enoate is a "push-pull" enamino ester. It features an electron-donating dimethylamino group conjugated through a double bond to an electron-withdrawing ester carbonyl. Uniquely, the ester moiety is capped with a 4-fluorophenol leaving group.
This compound is frequently confused with its ketone analog, (2E)-3-(dimethylamino)-1-(4-fluorophenyl)prop-2-en-1-one (CAS 138716-20-8). This guide clarifies the spectral distinction, which is critical for reaction monitoring: the ester absorbs in the UV region (~280 nm), while the ketone extends into the near-visible/UVA region (~340 nm).
The UV-Vis spectrum of the target ester is dominated by the
transition of the enamino ester system, with a secondary contribution from the fluorophenyl moiety.
Solvent
(nm)
()
Assignment
Methanol/Ethanol
275 - 285 nm
~15,000 - 20,000
Enamino Ester Charge Transfer (CT)
Methanol
~210 - 220 nm
High
Phenol/Aryl
Dichloromethane
~280 - 290 nm
-
Solvatochromic Redshift
Comparative Spectral Analysis
The following table contrasts the target ester with its aliphatic analog and the ketone alternative. This data validates the structure during synthesis.[1]
Compound
(EtOH)
Spectral Explanation
Target: 4-Fluorophenyl Ester
280 nm
The ester oxygen acts as an "insulator," breaking the conjugation between the enamine and the phenyl ring. The absorption is similar to the ethyl ester but slightly redshifted due to the aryl group's inductive effect.
Alt 1: Ethyl 3-(dimethylamino)acrylate
277 nm
Baseline enamino ester absorption. The ethoxy group is non-absorbing in this region.
Alt 2: Enaminone (Ketone)
342 nm
Critical Difference: The carbonyl directly links the alkene and the aryl ring, creating a long conjugated system (). This causes a massive bathochromic shift (+60 nm).
Mechanism of Absorption (Push-Pull System)
The high molar absorptivity (
) arises from the strong dipolar resonance contribution. The dimethylamino group donates electron density to the carbonyl oxygen.
Figure 1: Resonance contribution to the UV absorption. The ester oxygen limits the delocalization length compared to ketone analogs.
Experimental Protocols
A. Synthesis (DMF-DMA Route)
The most reliable route to 3-(dimethylamino)acrylates is the reaction of the corresponding acetate ester with
Solvent: Neat or Toluene (if temperature control is needed).
Procedure:
Mix reagents in a round-bottom flask equipped with a condenser.
Heat to 100–110°C for 3–6 hours.
Critical Step: The reaction releases methanol. If running neat, use a drying tube or distill off methanol to drive equilibrium.
Workup: Remove excess DMF-DMA under reduced pressure. The product often solidifies upon cooling or trituration with hexanes/ether.
Validation: Check UV-Vis. If
> 300 nm, the product has degraded or hydrolyzed to a different species.
B. UV-Vis Measurement Workflow
To ensure accurate
determination and avoid hydrolysis (esters are moisture sensitive):
Figure 2: Standardized workflow for spectral validation of enamino esters.
Application in Drug Discovery
This compound serves as a linchpin intermediate for synthesizing heterocycles found in kinase inhibitors (e.g., p38 MAP kinase).
Reactivity: The dimethylamino group is a good leaving group in nucleophilic vinylic substitution (
).
Selectivity: The 4-fluorophenyl ester is an "activated ester." It allows for the selective attack of amines at the carbonyl position (to form amides) or hydrazines at the
-carbon (to form pyrazoles), depending on conditions.
Advantage: Unlike the ethyl ester, the 4-fluorophenyl ester reacts under milder conditions due to the better leaving group ability of the phenol (
~10) compared to ethanol ( ~16).
References
Compound Identification: 4-Fluorophenyl 3-(dimethylamino)acrylate (CAS 338404-21-0). ChemicalBook. Link
Comparative Ketone Data: Synthesis and crystal structure of (2E)-3-(Dimethylamino)-1-(4-fluorophenyl)prop-2-en-1-one. Kant, R., et al. (2012). Acta Crystallographica Section E. (Confirming the 340 nm range for the ketone analog). Link
General Enamino Ester Synthesis: Dimethylamino methylene derivatives of active methylene compounds. Arava, V. R., et al. (2010). Der Pharma Chemica. (Describes the DMF-DMA route for acrylates). Link
Spectral Baseline (Ethyl Ester): Synthesis of Diverse Imidazole Derivatives via Iodine-Mediated Cyclization. Panneerselvam, S. (2025).[2][3][4] (Provides spectral characterization of ethyl 3-(dimethylamino)acrylate). Link
A Senior Application Scientist's Guide to Elemental Analysis of Fluorinated Organic Intermediates
For researchers, scientists, and drug development professionals, the accurate determination of fluorine content in organic intermediates is a critical analytical challenge. The unique properties conferred by fluorine, su...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers, scientists, and drug development professionals, the accurate determination of fluorine content in organic intermediates is a critical analytical challenge. The unique properties conferred by fluorine, such as enhanced metabolic stability and binding affinity, have led to its prevalence in pharmaceuticals and agrochemicals. However, the very nature of the carbon-fluorine bond—one of the strongest in organic chemistry—presents significant hurdles for traditional elemental analysis techniques. This guide provides an in-depth comparison of established analytical standards, offering field-proven insights and detailed experimental protocols to empower you in selecting and implementing the most appropriate method for your fluorinated organic intermediates.
The Challenge of the C-F Bond: Why Fluorine Analysis is Not Routine
The high electronegativity of fluorine and the exceptional strength of the C-F bond (typically >100 kcal/mol) are the primary reasons why standard elemental analysis can be problematic. Incomplete combustion or decomposition of fluorinated compounds can lead to the formation of volatile and stable fluorinated fragments (e.g., CF4, COF2) that may not be efficiently captured or converted to a detectable form, resulting in inaccurate and unreliable data.[1][2] Therefore, specialized and often more rigorous analytical approaches are required to ensure complete sample decomposition and quantitative recovery of fluorine as the fluoride ion (F⁻).
This guide will explore and compare three principal methodologies for the elemental analysis of fluorine in organic intermediates:
Combustion Ion Chromatography (CIC)
Modified CHNS Combustion Analysis
Pyrohydrolysis with Ion-Selective Electrode (ISE) Detection
We will delve into the causality behind the experimental choices for each method, provide self-validating protocols, and present a comparative analysis of their performance characteristics.
Combustion Ion Chromatography (CIC): The Modern Standard
Combustion Ion Chromatography has emerged as a robust and widely adopted technique for the determination of halogens, including fluorine, in a variety of matrices. This method combines the complete decomposition of the sample via high-temperature combustion with the sensitive and selective quantification of the resulting fluoride ions by ion chromatography. The methodology is standardized in methods such as ASTM D7359 , which outlines the determination of total fluorine, chlorine, and sulfur in aromatic hydrocarbons.[3][4][5]
The core principle of CIC involves the complete oxidation of the sample in a controlled oxygen-rich atmosphere, typically at temperatures of 900-1100°C.[6][7] This high temperature ensures the cleavage of even the most stubborn C-F bonds. The combustion gases are then passed through an aqueous absorption solution, where the resulting hydrogen fluoride (HF) is quantitatively trapped and dissolves to form fluoride ions. This solution is then injected into an ion chromatograph for separation and quantification.
Experimental Protocol: Combustion Ion Chromatography (ASTM D7359 adapted)
Objective: To determine the total fluorine content in a solid or liquid fluorinated organic intermediate.
Instrumentation:
Combustion system with a furnace capable of reaching at least 1000°C.
Sample introduction system (e.g., boat inlet for solids/viscous liquids, direct injection for liquids).
Gas absorption unit.
Ion chromatograph equipped with a conductivity detector and an anion suppressor.[4][5][8]
Anion-exchange column suitable for fluoride analysis.
Reagents and Materials:
Oxygen (99.5% purity or higher).
Argon (99.99% purity or higher).
Deionized water (18.2 MΩ·cm).
Fluoride standard solution (1000 mg/L), traceable to a standard reference material.
Absorption solution (e.g., deionized water, sometimes with a small amount of hydrogen peroxide to aid in the absorption of other halides and sulfur oxides).
Certified Reference Materials (CRMs) for organic fluorine analysis for method validation.[9]
Procedure:
System Preparation and Blank Analysis:
Set the furnace temperature to a minimum of 1000°C.[10][11]
Optimize gas flows (e.g., Oxygen: 300-400 mL/min, Argon: 100-200 mL/min).
Run a series of method blanks using empty sample boats or by injecting the solvent used for dilution until a stable, low baseline for fluoride is achieved.[8][12]
Calibration:
Prepare a series of aqueous fluoride calibration standards by diluting the stock standard solution. A typical range is 0.1 to 10 mg/L.
Inject the calibration standards into the ion chromatograph and generate a calibration curve by plotting peak area against concentration.
Sample Preparation and Analysis:
Accurately weigh a homogeneous sample (typically 1-10 mg for solids, 10-100 µL for liquids) into a ceramic or quartz sample boat.
For volatile liquids, a direct injection system is preferable to minimize sample loss.[4]
Introduce the sample into the combustion furnace.
The combustion products are swept by the gas stream into the absorption unit, where HF is captured in the absorption solution.
After a defined absorption period, an aliquot of the absorption solution is automatically injected into the ion chromatograph.
The fluoride peak is identified by its retention time, and the concentration is calculated from the calibration curve.
Quality Control:
Analyze a known CRM or a laboratory control sample with each batch of samples to verify the accuracy of the analysis.
Spike a sample with a known amount of fluoride standard to assess matrix effects and recovery.
Visualization of the CIC Workflow
Caption: Workflow for Combustion Ion Chromatography (CIC).
Modified CHNS Combustion Analysis: A Targeted Adaptation
Standard CHN(S) elemental analyzers are ubiquitous in organic chemistry laboratories. However, for highly fluorinated compounds, conventional methods can yield inaccurate results, particularly for carbon and nitrogen.[1][13] The incomplete combustion of the C-F bond can lead to the formation of CF₂ fragments, which may be erroneously detected as nitrogen, resulting in low carbon and high nitrogen readings.[1]
To circumvent this, modifications to the standard CHNS combustion protocol are necessary. These modifications typically involve increasing the combustion temperature and incorporating a fluorine-scrubbing agent into the sample matrix or the combustion tube packing.
Experimental Protocol: Modified CHNS Analysis for Fluorinated Compounds
Objective: To accurately determine the Carbon, Hydrogen, and Nitrogen content in a highly fluorinated organic intermediate.
Instrumentation:
Elemental Analyzer (CHN or CHNS) with a furnace capable of temperatures >1000°C.
Reagents and Materials:
Tin capsules.
Fluorine absorbent/scavenger (e.g., magnesium oxide (MgO), red lead oxide (Pb₃O₄)).[1][2]
Standard reference materials for CHN analysis (e.g., acetanilide, sulfanilamide).
Fluorinated reference compounds for method validation.
Procedure:
Instrument Setup and Calibration:
Set the combustion furnace temperature to at least 1000°C.[2]
Calibrate the instrument using a non-fluorinated standard (e.g., acetanilide) to establish the response factors for C, H, and N.
Sample Preparation:
Tare a tin capsule.
Add a fluorine absorbent (e.g., ~10 mg of Pb₃O₄) to the capsule.[2]
Accurately weigh 1-3 mg of the fluorinated organic intermediate into the capsule.
Seal the capsule and shake to ensure intimate contact between the sample and the absorbent.
Analysis:
Introduce the prepared capsule into the elemental analyzer.
The sample undergoes flash combustion, and the absorbent aids in the complete oxidation of the sample while trapping the fluorine as a non-volatile salt (e.g., PbF₂), preventing it from interfering with the detection of other elements.
The combustion gases (CO₂, H₂O, N₂) are separated by gas chromatography and quantified by a thermal conductivity detector.
Validation and Quality Control:
Analyze a known fluorinated reference compound to confirm the accuracy of the modified method.
It is crucial to establish blank values for the absorbent, as some may contribute to the carbon or hydrogen signal.[2]
Logical Flow of Modified CHNS Analysis
Caption: Logical flow for modified CHNS analysis.
Pyrohydrolysis with Ion-Selective Electrode (ISE) Detection
Pyrohydrolysis is a highly effective decomposition technique for a wide range of inorganic and organic materials containing fluorine. The sample is heated to a high temperature (around 1000°C) in the presence of a stream of moist air or steam.[14][15] This process facilitates the hydrolysis of the fluorinated compound, releasing fluorine as volatile hydrogen fluoride (HF), which is then collected in a trapping solution. The fluoride concentration in the trapping solution is subsequently measured using a fluoride ion-selective electrode (ISE).
This method is particularly advantageous for complex matrices and can handle larger sample sizes compared to typical combustion methods. The use of an ISE provides a cost-effective and straightforward means of quantification.
Experimental Protocol: Pyrohydrolysis-ISE
Objective: To determine the fluorine content in a solid fluorinated organic intermediate, particularly in complex matrices.
Instrumentation:
Pyrohydrolysis apparatus, including a tube furnace capable of reaching 1100°C, a steam generator, and a gas absorption/collection system.
Fluoride Ion-Selective Electrode (ISE).
pH/ion meter.
Magnetic stirrer.
Reagents and Materials:
Catalyst/accelerant (e.g., vanadium pentoxide (V₂O₅), tungsten trioxide (WO₃), or uranium oxide (U₃O₈)) to aid in decomposition.[15]
Dilute sodium hydroxide (NaOH) solution (e.g., 0.05 M) as the trapping solution.
Total Ionic Strength Adjustment Buffer (TISAB) to maintain a constant ionic strength and pH, and to decomplex fluoride ions.[16]
Fluoride standard solutions for ISE calibration.
Procedure:
Apparatus Setup:
Assemble the pyrohydrolysis train: steam generator, furnace with sample tube, and absorption vessel containing the NaOH trapping solution.
Heat the furnace to the optimal temperature (e.g., 1050-1170°C).[15]
ISE Calibration:
Prepare a series of fluoride standards in the expected concentration range of the samples.
For each standard, add TISAB solution (typically in a 1:1 ratio with the standard).[16]
Measure the potential (mV) of each standard and create a calibration curve by plotting potential against the logarithm of the fluoride concentration.
Sample Preparation and Pyrohydrolysis:
Accurately weigh a suitable amount of the sample (e.g., 50-100 mg) into a ceramic boat.
Mix the sample with a catalyst (e.g., V₂O₅) in a defined ratio (e.g., 1:3 sample to catalyst).[15]
Place the boat in the hot zone of the furnace.
Pass steam through the furnace tube for a set period (e.g., 10-15 minutes) to effect pyrohydrolysis.
The evolved HF is carried by the steam and trapped in the NaOH solution.
Fluoride Measurement:
Allow the trapping solution to cool to room temperature.
Transfer the solution to a volumetric flask and dilute to a known volume.
Take an aliquot of the diluted trapping solution, add TISAB, and measure the potential using the calibrated ISE while stirring.
Calculate the fluoride concentration in the sample from the measured potential and the calibration curve.
Pyrohydrolysis-ISE Experimental Workflow
Caption: Workflow for Pyrohydrolysis with ISE Detection.
Comparative Analysis of Methods
The choice of the most suitable method for determining fluorine in organic intermediates depends on several factors, including the nature of the sample, the required accuracy and precision, available instrumentation, and sample throughput needs. The following table provides a comparative summary of the three discussed techniques.
Feature
Combustion Ion Chromatography (CIC)
Modified CHNS Combustion Analysis
Pyrohydrolysis with ISE Detection
Primary Application
Direct, quantitative determination of fluorine and other halogens/sulfur.
Determination of C, H, and N in highly fluorinated compounds.
Fluorine determination in complex or difficult-to-combust matrices.
Principle
High-temperature combustion, absorption, and IC detection.
High-temperature combustion with fluorine scrubbing, followed by TCD detection.
High-temperature hydrolysis in steam, absorption, and potentiometric detection.
Accuracy
Excellent, typically within ±0.3% absolute.
Good for C, H, N when properly modified. Not for direct F measurement.
Generally low due to complete decomposition and chromatographic separation.
Can be significant if fluorine scrubbing is incomplete.
Can be managed with TISAB, but complex matrices may require standard addition.[16]
Pros
- High accuracy and precision- Standardized method (ASTM D7359)- Simultaneous multi-element analysis (F, Cl, S)- High degree of automation
- Utilizes widely available instrumentation- Provides essential C, H, N data for compound characterization
- Robust for challenging matrices- Cost-effective detection- Can handle larger sample sizes
Cons
- Higher initial instrument cost
- Indirect method for fluorine (requires a separate technique)- Requires method development for different types of fluorinated compounds- Potential for incomplete fluorine trapping
- Lower throughput- More hands-on time required- ISE can be prone to drift and requires careful calibration
For dedicated and accurate quantification of fluorine in organic intermediates, Combustion Ion Chromatography (CIC) stands out as the superior technique. Its high accuracy, precision, low detection limits, and the availability of standardized methods like ASTM D7359 make it the gold standard for quality control and research in pharmaceutical and chemical development. The high degree of automation also makes it suitable for high-throughput environments.
Modified CHNS analysis is not a method for fluorine determination but is an essential complementary technique. When working with novel fluorinated compounds, obtaining accurate C, H, and N data is crucial for confirming elemental composition. The modifications outlined are critical for overcoming the inherent challenges posed by the C-F bond to achieve reliable results.
Pyrohydrolysis with ISE detection remains a valuable and robust technique, particularly for laboratories without access to CIC or when dealing with particularly challenging or heterogeneous sample matrices. While it may be more labor-intensive, its effectiveness in sample decomposition and the relatively low cost of ISE make it a viable and reliable alternative.
Ultimately, the selection of an analytical method should be guided by a thorough understanding of the sample properties and the data quality requirements of the project. By leveraging the detailed protocols and comparative insights provided in this guide, researchers, scientists, and drug development professionals can confidently establish and validate their methods for the elemental analysis of fluorinated organic intermediates, ensuring the integrity and quality of their work.
References
ASTM D7359, Standard Test Method for Total Fluorine, Chlorine, and Sulfur in Aromatic Hydrocarbons and Their Mixtures by Oxidative Pyrohydrolytic Combustion followed by Ion Chromatography Detection (Combustion Ion Chromatography-CIC). (Available from: [Link])
Trace Elemental Instruments. (n.d.). ANALYSIS OF TOTAL FLUORINE, CHLORINE, AND SULFUR IN AROMATIC HYDROCARBONS BY C-IC ACCORDING ASTM D7359. (Available from: [Link])
Intertek Inform. (2023, April 24). ASTM D 7359 : 2023 Standard Test Method for Total Fluorine, Chlorine and Sulfur in Aromatic Hydrocarbons and Their Mixtures by Oxidative Pyrohydrolytic Combustion followed by Ion Chromatography Detection (Combustion Ion Chromatography-CIC). (Available from: [Link])
U.S. Environmental Protection Agency. (2024, January). Method 1621: Determination of Adsorbable Organic Fluorine (AOF) in Aqueous Matrices by Combustion Ion Chromatography (CIC). (Available from: [Link])
Scientist Live. (2013, March 24). CHN determination of highly fluorinated organic compounds. (Available from: [Link])
Zhang, Y., et al. (2025, February 6). Comprehensive Evaluation of the Analytical Efficiency of Combustion Ion Chromatography for Per- and Polyfluoroalkyl Substances in Biological and Environmental Matrices. ACS Publications. (Available from: [Link])
Zhao, L., et al. (2023). Matrix Effects in Potentiometric Method on Fluoride Selective Electrode Analysis. University Chemistry, 38(1), 220-226.
analytica-world.com. (2007, November 27). Accurate elemental (CHN) analysis of perfluorinated compounds. (Available from: [Link])
Chemservice. (n.d.). Determination of fluoride content after pyrohydrolysis. (Available from: [Link])
Clark, H. S. (1951). Determination of fluorine in organic compounds: Microcombustion method. Analytical Chemistry, 23(4), 659-661.
U.S. Environmental Protection Agency. (2022, April). Report on the Single-laboratory Validation of Clean Water Act Method 1621 for Adsorbable Organic Fluoride (AOF). (Available from: [Link])
Miyake, Y., et al. (2021, September 24). Combustion ion chromatography for extractable organofluorine analysis. Frontiers in Environmental Chemistry, 2, 737979.
Eurofins. (n.d.). Total Organic Fluorine. (Available from: [Link])
Venkateswarlu, P. (1990). Evaluation of analytical methods for fluorine in biological and related materials. Journal of Dental Research, 69(Spec Iss), 514-21.
Ma, T. S. (1958). Determination of fluorine in quantitative organic microanalysis. Analytical Chemistry, 30(9), 1557-1560.
Karrman, A., et al. (2021). Can Determination of Extractable Organofluorine (EOF) Be Standardized? First Interlaboratory Comparisons of EOF and Fluorine Mass Balance in Sludge and Water Matrices. Environmental Science: Processes & Impacts, 23(10), 1458-1465.
Test & Innovation Lab Srl. (2024, July 3). TIL has obtained ISO/IEC 17025 certification to ensure the highest quality in PFAS analysis. (Available from: [Link])
AZoM. (2020, December 1). Using an Ion-Selective Electrode for the Determination of Fluoride Content. (Available from: [Link])
European Union Reference Laboratory for Pesticides. (n.d.). Determination of fluoride in food using Ion-Selective Electrodes. (Available from: [Link])
Exeter Analytical, Inc. (n.d.). CHN ANALYSIS OF HIGH CONCENTRATION FLUORINE SAMPLES ON THE 440. (Available from: [Link])
Farzaneh, A. (1977). Pyrohydrolysis for the rapid determination of small and large amounts of fluorine in fluorides, silicate minerals and rocks using an ion-selective electrode. Geochemical Journal, 11(3), 177-181.
Coetzee, P. P., & Rohwer, E. R. (2009). Evaluation of the potentiometric determination of trace fluoride in natural and drinking water with a fluoride ISE.
Elementar. (n.d.). CHNS analysis of fluorinated samples. (Available from: [Link])
Dressler, V. L., et al. (2002). Determination of fluoride in coal using pyrohydrolysis for analyte separation. Journal of the Brazilian Chemical Society, 13(3), 335-340.
Yoe, J. H., Salsbury, J. M., & Cole, J. W. (n.d.). Determination of Fluorine in Fluoro-Organic Compounds.
Shimadzu. (n.d.). Analysis of Adsorbable Organic Fluorine (AOF) by Combustion Ion Chromatography(CIC). (Available from: [Link])
Modern Industries. (n.d.). ISO 17025 and NADCAP Accredited Laboratory. (Available from: [Link])
ResearchGate. (n.d.). Determination of Fluorine in Organic Functional Materials. (Available from: [Link])
BrJAC. (n.d.). AOF by Combustion IC – Non-targeted Complemental Determination of PFAS in Aqueous Samples. (Available from: [Link])
Fernando, S., et al. (2022). Ion Selective Electrode (ISE)
Chemours. (2021, December 31). Development of a Total Organic Fluorine Method for the Analysis of Process Wastewater Streams and Air from Fayetteville Works. (Available from: [Link])
Dressler, V. L., et al. (2002). Determination of fluoride in coal using pyrohydrolysis for analyte separation. Journal of the Brazilian Chemical Society, 13, 335-340. (PDF available from: [Link])